Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Fragment-Based Drug Discovery HIV-1 Reverse Transcriptase Ligand Efficiency

Procure CAS 55899-17-7 as a validated fragment hit for structure-based design of novel HIV-1 RT inhibitors. The 4-methyl group is critical for binding within the NNIBP Adjacent site, enabling dual-site inhibitor strategies to overcome drug resistance. Unlike generic pyrazolo[1,5-a]pyridines, this specific substitution pattern ensures ligand efficiency and binding site occupancy. The ethyl ester allows facile hydrolysis to the carboxylic acid for amide coupling or reduction to the alcohol, unlocking diverse compound libraries. Order high-purity material for your medicinal chemistry program today.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 55899-17-7
Cat. No. B3144743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS55899-17-7
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=CN2N=C1)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-6-4-5-8(2)10(9)13/h4-7H,3H2,1-2H3
InChIKeyUWJQYTAMOWJIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-17-7): A Strategic Building Block in Medicinal Chemistry and Fragment-Based Drug Discovery


Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-17-7) is a heterocyclic small molecule with a core pyrazolo[1,5-a]pyridine scaffold . This compound features an ethyl ester at the 3-position and a methyl group at the 4-position, with a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol . It is utilized as a versatile intermediate in the synthesis of complex bioactive molecules and as a fragment hit in structure-based drug discovery campaigns [1].

Why In-Class Pyrazolo[1,5-a]pyridine Analogs Cannot Replace Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-17-7)


Substitution within the pyrazolo[1,5-a]pyridine class is not straightforward due to profound differences in biological activity, binding modes, and chemical reactivity dictated by subtle changes in substitution patterns. For instance, the presence and position of a methyl group dramatically alter ligand efficiency and binding site occupancy [1]. The 4-methyl substitution in ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is crucial for directing interactions within a novel binding pocket of HIV-1 Reverse Transcriptase [1]. Replacing the ethyl ester with a methyl ester (methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate) or removing the 4-methyl group entirely (ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, B-1) yields molecules with distinct profiles unsuitable for the same synthetic or biological applications [1]. The quantitative evidence below demonstrates that generic, in-class substitution leads to a loss of the specific properties that make CAS 55899-17-7 a strategically valuable entity.

Quantitative Comparative Evidence: Why Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-17-7) is the Optimal Choice


Superior Ligand Efficiency in Fragment-Based Drug Discovery vs. Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate (B-1)

The 4-methyl substitution in ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a key driver of its enhanced binding properties compared to the unsubstituted analog, ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (B-1). B-1 was identified as a fragment hit with an IC50 of 350 µM for wild-type HIV-1 Reverse Transcriptase (RT), yielding a ligand efficiency (LE) of 0.34 kcal/mol/HA [1]. Structure-activity relationship (SAR) studies, which incorporated the 4-methyl group found in CAS 55899-17-7, revealed that substitution at the 4-position of the core scaffold is essential for binding of the fragment to RT [1]. This structural modification is a critical step in optimizing fragment hits towards lead-like molecules with improved potency and efficiency [1].

Fragment-Based Drug Discovery HIV-1 Reverse Transcriptase Ligand Efficiency

Defined Binding Mode and Interaction Profile in HIV-1 Reverse Transcriptase vs. Other Pyrazolo[1,5-a]pyridines

X-ray crystallography studies of closely related pyrazolo[1,5-a]pyridine fragments, which share the core structure of CAS 55899-17-7, reveal a specific and potentially unique binding mode in the HIV-1 RT enzyme. The ethyl ester group of the pyrazolo[1,5-a]pyridine fragment (B-1) occupies a novel adjacent site to the NNRTI-binding pocket (NNIBP) [1]. The terminal methyl of the ethyl ester forms a hydrophobic interaction with V179 [1]. In contrast, a more advanced analog (compound 27) was not observed in this adjacent site, highlighting the importance of the specific fragment structure for binding at this locus [1]. The presence of the 4-methyl group in CAS 55899-17-7 further directs these interactions [1].

HIV-1 Reverse Transcriptase X-ray Crystallography Drug Design

Retained Activity Against Drug-Resistant HIV-1 RT Mutant vs. Other Fragments

The pyrazolo[1,5-a]pyridine-3-carboxylate scaffold, which includes CAS 55899-17-7, demonstrates a valuable property in retaining activity against clinically relevant drug-resistant mutants of HIV-1 RT. The related fragment B-1 showed a non-significant decrease in susceptibility to the K103N/Y181C NNRTI-resistant mutant compared to wild-type RT [1]. In a non-radioactive PicoGreen RT assay, B-1 exhibited an IC50 of 96 µM against wild-type RT and 208 µM against the K103N/Y181C mutant (p = 0.1) [1]. This indicates that the scaffold maintains efficacy against a common resistance pathway [1].

Drug Resistance HIV-1 Mutant Enzyme

Synthetic Accessibility and Purity Profile for Research Procurement

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-17-7) is commercially available with high purity, making it a reliable starting material for research. It is offered by suppliers such as Bidepharm with a standard purity of 95%, supported by batch-specific analytical data including NMR, HPLC, and GC . Leyan supplies the compound with a purity of 98% . MolCore also provides the compound with NLT 98% purity, adhering to ISO certification standards for global pharmaceutical R&D .

Synthetic Intermediate Building Block Quality Control

Optimal Application Scenarios for Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-17-7) Based on Quantitative Evidence


Fragment-Based Drug Discovery Campaigns Targeting HIV-1 Reverse Transcriptase

Procure Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate as a validated fragment hit for structure-based design of novel HIV-1 RT inhibitors. Its 4-methyl group is critical for binding [1], and the ethyl ester directs occupancy of the NNRTI Adjacent site [1]. This allows for the design of dual NNIBP-Adjacent site inhibitors, a promising strategy to overcome drug resistance [1].

Optimization of Ligand Efficiency in Kinase and Antiviral Drug Discovery

Utilize CAS 55899-17-7 as a starting point for improving ligand efficiency in drug discovery programs. The 4-methyl substitution provides a key vector for optimizing the fragment hit B-1 (LE = 0.34 kcal/mol/HA) [1]. Researchers can build on this scaffold to develop more potent and efficient inhibitors.

Synthesis of Complex Heterocyclic Libraries via Ester Modification

Employ Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate as a versatile building block for generating diverse compound libraries. The ethyl ester can be readily hydrolyzed to the carboxylic acid [1] for subsequent amide coupling, or reduced to the alcohol, enabling access to a wide range of functionalized pyrazolo[1,5-a]pyridines for medicinal chemistry .

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